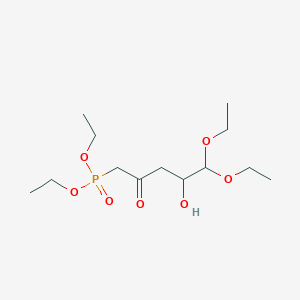
1-Diethoxyphosphoryl-5,5-diethoxy-4-hydroxypentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Diethoxyphosphoryl-5,5-diethoxy-4-hydroxypentan-2-one, also known as DFP, is a chemical compound with the molecular formula C12H23O6P. It is an organophosphorus compound that is widely used in scientific research, particularly in the field of biochemistry. DFP is a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses.
Applications De Recherche Scientifique
1-Diethoxyphosphoryl-5,5-diethoxy-4-hydroxypentan-2-one is widely used in scientific research as a tool to study the function of acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. 1-Diethoxyphosphoryl-5,5-diethoxy-4-hydroxypentan-2-one is a potent inhibitor of acetylcholinesterase, and its use allows researchers to study the effects of acetylcholine accumulation on nerve function. 1-Diethoxyphosphoryl-5,5-diethoxy-4-hydroxypentan-2-one is also used in the development of new drugs for the treatment of diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
1-Diethoxyphosphoryl-5,5-diethoxy-4-hydroxypentan-2-one works by irreversibly binding to the active site of acetylcholinesterase, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synapse, which can cause overstimulation of the nervous system. This overstimulation can result in muscle spasms, convulsions, and respiratory failure.
Biochemical and Physiological Effects:
1-Diethoxyphosphoryl-5,5-diethoxy-4-hydroxypentan-2-one has a wide range of biochemical and physiological effects. Its inhibition of acetylcholinesterase can lead to the accumulation of acetylcholine in the synapse, which can cause overstimulation of the nervous system. This overstimulation can result in muscle spasms, convulsions, and respiratory failure. 1-Diethoxyphosphoryl-5,5-diethoxy-4-hydroxypentan-2-one can also cause the inhibition of other enzymes, such as butyrylcholinesterase, which can lead to a range of other effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Diethoxyphosphoryl-5,5-diethoxy-4-hydroxypentan-2-one in lab experiments is its potency as an inhibitor of acetylcholinesterase. This allows researchers to study the effects of acetylcholine accumulation on nerve function in a controlled manner. However, the use of 1-Diethoxyphosphoryl-5,5-diethoxy-4-hydroxypentan-2-one can also be limited by its toxicity. 1-Diethoxyphosphoryl-5,5-diethoxy-4-hydroxypentan-2-one is a highly toxic compound that can cause serious harm if not handled properly. Researchers must take appropriate safety precautions when working with 1-Diethoxyphosphoryl-5,5-diethoxy-4-hydroxypentan-2-one to avoid exposure.
Orientations Futures
There are many future directions for research involving 1-Diethoxyphosphoryl-5,5-diethoxy-4-hydroxypentan-2-one. One area of interest is the development of new drugs for the treatment of diseases such as Alzheimer's and Parkinson's. 1-Diethoxyphosphoryl-5,5-diethoxy-4-hydroxypentan-2-one has been shown to be effective in inhibiting acetylcholinesterase, which is a target for the treatment of these diseases. Another area of interest is the study of the effects of 1-Diethoxyphosphoryl-5,5-diethoxy-4-hydroxypentan-2-one on other enzymes and neurotransmitters. By understanding the broader effects of 1-Diethoxyphosphoryl-5,5-diethoxy-4-hydroxypentan-2-one on the nervous system, researchers may be able to develop new treatments for a range of neurological disorders.
Méthodes De Synthèse
1-Diethoxyphosphoryl-5,5-diethoxy-4-hydroxypentan-2-one can be synthesized by the reaction of diethyl phosphite with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The product is then hydrolyzed with dilute acid to yield 1-Diethoxyphosphoryl-5,5-diethoxy-4-hydroxypentan-2-one. The synthesis of 1-Diethoxyphosphoryl-5,5-diethoxy-4-hydroxypentan-2-one is relatively straightforward, and the compound can be obtained in high yields.
Propriétés
Numéro CAS |
113848-04-7 |
|---|---|
Formule moléculaire |
C13H27O7P |
Poids moléculaire |
326.32 g/mol |
Nom IUPAC |
1-diethoxyphosphoryl-5,5-diethoxy-4-hydroxypentan-2-one |
InChI |
InChI=1S/C13H27O7P/c1-5-17-13(18-6-2)12(15)9-11(14)10-21(16,19-7-3)20-8-4/h12-13,15H,5-10H2,1-4H3 |
Clé InChI |
MLYOGOHTSZHGEQ-UHFFFAOYSA-N |
SMILES |
CCOC(C(CC(=O)CP(=O)(OCC)OCC)O)OCC |
SMILES canonique |
CCOC(C(CC(=O)CP(=O)(OCC)OCC)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



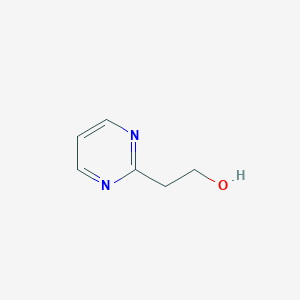

![3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine](/img/structure/B40209.png)
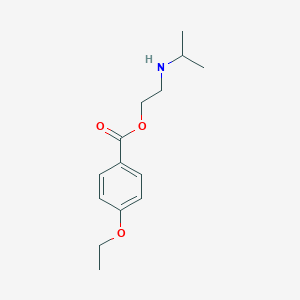

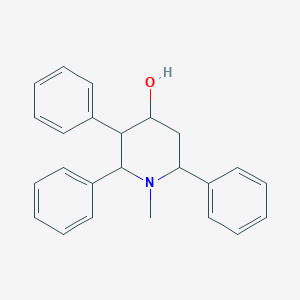
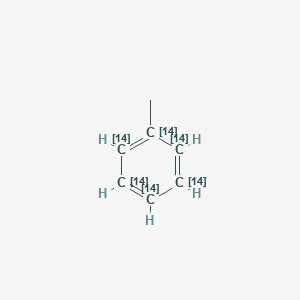
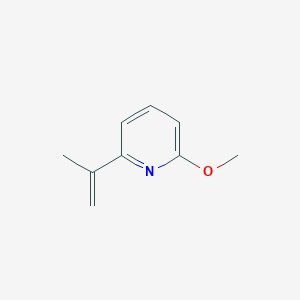
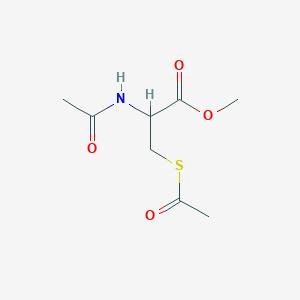
![3-[4-[4-[4-(Diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium](/img/structure/B40221.png)

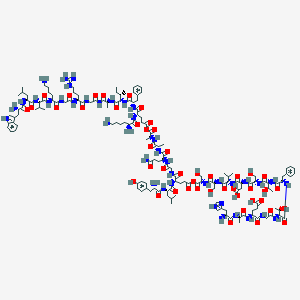
![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B40231.png)
![Ethanone, 1-tricyclo[3.2.1.02,4]oct-6-en-3-yl-, (1alpha,2beta,3beta,4beta,5alpha)-(9CI)](/img/structure/B40232.png)